Acetyl-11-keto-b-boswellic acid

Description

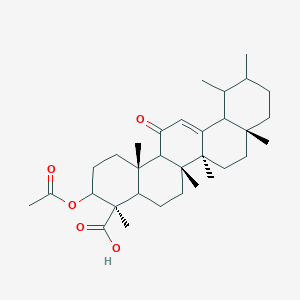

Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the resin of Boswellia serrata, a plant used in traditional Ayurvedic medicine. AKBA is renowned for its anti-inflammatory, antimicrobial, and anticancer properties. Structurally, it features an 11-keto group and an acetyl moiety on ring A, which are critical for its enhanced bioactivity compared to other boswellic acids . AKBA inhibits key enzymes like 5-lipoxygenase (5-LO) and human leukocyte elastase (HLE), disrupts bacterial membranes, and suppresses biofilm formation, making it a compound of significant therapeutic interest .

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(4R,6aR,6bS,8aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18?,19?,23?,24?,25?,26?,28-,29+,30-,31-,32-/m1/s1 |

InChI Key |

HMMGKOVEOFBCAU-PGPDUJITSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC([C@]5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Initial Isolation of Boswellic Acids

AKBA originates from the gum resin of Boswellia sacra and Boswellia serrata, which contain a complex mixture of boswellic acids (BAs). The initial step involves solvent extraction using methanol or ethanol to isolate crude BAs. High-performance liquid chromatography (HPLC) analyses reveal that B. sacra contains approximately 49% total BAs, while B. serrata contains 30%, with AKBA constituting 2.7–5% of the crude extract.

Solvent Extraction and Fractionation

Methanolic extracts of Boswellia gum resin yield a BA-rich fraction, which is subsequently partitioned using ethyl acetate or chloroform. This step removes non-polar contaminants and concentrates BAs. Quantitative HPLC-DAD-ESI-MS/MS analyses demonstrate that AKBA, 11-keto-β-boswellic acid (KBA), and acetylated derivatives are the predominant triterpenoids.

Chemical Modification: Oxidation and Acetylation Strategies

AKBA’s low natural abundance necessitates chemical conversion of more abundant BAs. Two patented approaches dominate industrial production: oxidation-acetylation and acetylation-oxidation sequences.

Oxidation of β-Boswellic Acid to 11-Keto Derivatives

The first critical step involves allylic oxidation at the C11 position of β-boswellic acid (βBA) to form 11-keto-β-boswellic acid (KBA). Patent US8524769B2 details the use of N-bromosuccinimide (NBS) in dioxane-water systems, achieving 85–90% conversion efficiency. Alternative oxidants include selenium dioxide (SeO₂) in acetic anhydride or chromium-based reagents (e.g., Na₂Cr₂O₇ in AcOH-Ac₂O), though these yield lower purity.

Table 1: Oxidation Agents and Outcomes

| Oxidant | Solvent System | Reaction Time | KBA Yield | AKBA Purity Post-Acetylation |

|---|---|---|---|---|

| NBS | Dioxane-H₂O | 24 h | 85% | 30–40% |

| SeO₂ | AcOH-Ac₂O | 48 h | 70% | 20–25% |

| t-Butylchromate | CCl₄-AcOH-Ac₂O | 36 h | 65% | 15–20% |

Acetylation of KBA to AKBA

The secondary hydroxyl group at C3 of KBA is acetylated using acetic anhydride (Ac₂O) in pyridine. Patent WO2015166462A1 introduces a microwave-assisted acetylation method that reduces reaction time from 4 hours to 1 minute. Microwave irradiation at 500 W in dichloromethane with 4-(dimethylamino)pyridine (DMAP) as a catalyst achieves 95% acetylation efficiency, elevating AKBA content to 30–40% in the crude product.

Chromatographic Purification of AKBA

Purifying AKBA from acetylated mixtures remains challenging due to structural similarities among BAs. Recycled HPLC with ethanol-blended chloroform (1% v/v) resolves co-eluting peaks, increasing AKBA purity to 98–100%.

Recycled HPLC Parameters

- Mobile Phase : Chloroform:ethanol (99:1 v/v)

- Column : Silica gel (250 × 4.6 mm, 5 µm)

- Flow Rate : 1.0 mL/min

- Detection : UV at 250 nm

Four recycling cycles are required to separate AKBA from acetyl-α-boswellic acid (A-αBA) and acetyl-β-boswellic acid (A-βBA), which differ by minor structural variations.

Table 2: Purification Efficiency Across HPLC Cycles

| Cycle | AKBA Purity | Recovery Rate |

|---|---|---|

| 1 | 40% | 85% |

| 2 | 65% | 80% |

| 3 | 85% | 75% |

| 4 | 98% | 70% |

Synthetic Derivatization of AKBA

Recent studies explore AKBA derivatives to enhance bioavailability. Amide conjugates synthesized via HATU-mediated coupling with N-Boc-ethylenediamine show improved mitochondrial targeting. For instance, compound 5a (triphenylphosphonium conjugate) exhibits 10-fold higher cytotoxicity against cancer cells than native AKBA.

Analytical Validation of AKBA Content

HPLC-DAD-ESI-MS/MS is the gold standard for quantifying AKBA. Calibration curves for AKBA (λ = 250 nm) show linearity (R² = 0.995) with limits of detection (LOD) and quantification (LOQ) at 0.017 µg/mL and 0.058 µg/mL, respectively. Matrix effects in B. sacra extracts are minimized using methanol-water gradients.

Chemical Reactions Analysis

Types of Reactions: Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of acetyl-11-keto-beta-boswellic acid, such as hydroxylated or alkylated compounds .

Scientific Research Applications

Acetyl-11-keto-β-boswellic acid (AKBA) is a bioactive pentacyclic triterpenoid derived from Boswellia serrata extract, demonstrating a range of physiological actions . Research indicates its potential in managing rheumatoid arthritis, along with anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects .

Scientific Research Applications

Management of Rheumatoid Arthritis: AKBA is used in the management of rheumatoid arthritis .

Anti-inflammatory activity: AKBA exhibits anti-inflammatory properties, which may prevent inflammation and cytotoxicity .

Antioxidant Activity: AKBA shows antioxidant activity in many diseases . Studies have investigated AKBA's effects on systemic oxidative stress and vascular remodeling in hypertensive rats .

Treatment of Psoriasis: Herbal medications containing AKBA may indicate the potential as effective anti-psoriatic agents .

Treatment of Nervous System Diseases: AKBA has demonstrated potential in promoting nerve repair and regeneration after injury, protecting against ischemic brain injury and aging, inhibiting neuroinflammation, ameliorating memory deficits, alleviating neurotoxicity, exerting anti-glioma effects, and relieving brain edema .

Cardiac Dysfunction: AKBA exhibits protective effects against lipopolysaccharide (LPS)-induced cardiac dysfunction .

Vascular Remodeling: AKBA attenuates prooxidant and profibrotic pathways involved in vascular remodeling, which is an important complication of hypertension .

Drug Delivery: Drug delivery approaches have showed interest in delivering AKBA with advanced nanotechnology .

Mechanism of Action

The mechanism of action of acetyl-11-keto-beta-boswellic acid involves the inhibition of the 5-lipoxygenase enzyme, which plays a key role in the synthesis of leukotrienes, inflammatory mediators . By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby alleviating inflammation . Additionally, acetyl-11-keto-beta-boswellic acid modulates the activity of various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Structural and Functional Differences

AKBA belongs to a family of boswellic acids, including β-boswellic acid (BA) and 11-keto-β-boswellic acid (KBA). The table below highlights structural differences and their impact on biological activity:

Antimicrobial Activity

Gram-Positive Bacteria

AKBA exhibits superior activity against Gram-positive pathogens compared to other boswellic acids:

- MIC Values :

Mechanism of Action

- Membrane Disruption : AKBA increases cell permeability, as shown by propidium iodide uptake and leakage of 260/280 nm-absorbing materials (e.g., DNA/RNA) in S. aureus .

- Biofilm Inhibition : AKBA reduces preformed biofilms of S. aureus and S. epidermidis by 50% at 32–64 μg/mL (MBRC50), outperforming other boswellic acids .

Anti-Inflammatory and Enzyme Inhibition

- 5-Lipoxygenase (5-LO): AKBA inhibits 5-LO (IC50 = 1.5 μM) via a non-redox mechanism, while BA and KBA show weaker effects. The 11-keto and acetyl groups are essential for this activity .

- Human Leukocyte Elastase (HLE) : AKBA (IC50 = 15 μM) and BA inhibit HLE, but only AKBA combines this with 5-LO suppression, offering dual anti-inflammatory action .

Anticancer and Pro-Apoptotic Effects

- Topoisomerase I Inhibition: AKBA induces apoptosis in leukemia (HL-60, CCRF-CEM) and prostate cancer cells by inhibiting topoisomerase I, a mechanism absent in non-acetylated analogs like amyrin .

Pharmacokinetics and Toxicity

- Bioavailability: AKBA has low oral bioavailability due to poor solubility, but formulations like nanoemulsions improve absorption .

- Safety : Clinical studies report AKBA is well-tolerated in arthritis trials (30% AKBA extract, 100–250 mg/day) , though high doses may cause gastrointestinal irritation .

Q & A

Q. What are the primary biological activities of AKBA, and how are they methodologically assessed in preclinical studies?

AKBA exhibits anti-inflammatory, antioxidant, and antimicrobial properties. Anti-inflammatory activity is evaluated via 5-lipoxygenase (5-LOX) inhibition assays , where AKBA binds to the enzyme’s active site, reducing leukotriene synthesis . Antioxidant capacity is quantified using DPPH radical scavenging assays and measurement of reactive oxygen species (ROS) in macrophage models . Antimicrobial effects, particularly against Staphylococcus aureus biofilms, are assessed with minimum biofilm inhibitory concentration (MBIC) assays and confocal microscopy .

Q. What are the recommended storage and handling protocols for AKBA in experimental settings?

AKBA should be stored at 2–8°C in airtight containers to prevent degradation . For solubility, use DMSO (10 mM stock solutions), and avoid repeated freeze-thaw cycles to maintain stability . Working solutions should be prepared fresh, and residual material stored at -20°C for ≤1 month .

Q. Which experimental models are commonly used to study AKBA’s therapeutic potential?

- In vitro : Macrophages (e.g., RAW 264.7) for anti-inflammatory assays , endothelial cells for angiogenesis studies , and Schwann cells for neuroregeneration .

- In vivo : Murine colitis models (anti-inflammatory), orthotopic prostate tumor xenografts (anti-cancer) , and sciatic nerve crush injury models (neuroregeneration) .

Advanced Research Questions

Q. How does AKBA modulate the NF-κB signaling pathway, and what experimental approaches validate these effects?

AKBA suppresses NF-κB activation by inhibiting IκBα kinase (IKK) , preventing IκBα phosphorylation and subsequent nuclear translocation of p65 . Methodological validation includes:

Q. What strategies address AKBA’s low oral bioavailability in pharmacokinetic studies?

Key approaches include:

- Phosphatidylcholine complexation : Enhances absorption by 2–3 fold, validated via plasma AUC comparisons in rodents .

- High-fat diets : Improve lymphatic transport, demonstrated using radiolabeled AKBA in cannulated rat models .

- Nanoformulations : Liposomal encapsulation increases blood-brain barrier penetration, assessed via brain-to-plasma ratio measurements .

Q. How does AKBA inhibit tumor angiogenesis, and what assays quantify this effect?

AKBA suppresses VEGF receptor 2 (VEGFR2) phosphorylation , blocking downstream kinases (e.g., Src, AKT) . Key assays:

Q. What molecular mechanisms underlie AKBA’s neuroregenerative effects in peripheral nerve injury?

AKBA promotes Schwann cell proliferation and axon regeneration by:

Q. How do structural analogs of AKBA compare in bioactivity, and what methods guide structure-activity relationship (SAR) studies?

Q. How should researchers reconcile discrepancies between AKBA’s in vitro potency and variable in vivo efficacy?

Analytical steps include:

Q. What experimental evidence supports AKBA’s dual role in pro-inflammatory cytokine suppression and anti-inflammatory mediator induction?

AKBA reduces IL-1β and TNFα via NF-κB inhibition while upregulating IL-10 through Nrf2 activation. Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.